3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one

Anticancer Structure-Activity Relationship Topoisomerase IIα

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one (CAS 96733-82-3) is a synthetic heterocyclic compound belonging to the 3,5-bis(arylidene)-4-piperidone (BAP) class, designed as curcumin analogs exploiting a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. Its core structure features a 1-methylpiperidin-4-one scaffold symmetrically substituted at the 3- and 5-positions by furan-2-ylmethylene groups, yielding a molecular formula of C16H15NO3 and a molecular weight of 269.29 g/mol.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B15207781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCN1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1
InChIInChI=1S/C16H15NO3/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9H,10-11H2,1H3/b12-8+,13-9+
InChIKeyQQHADRRKKGASTC-QHKWOANTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one – Curcuminoid Piperidone Procurement Guide


3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one (CAS 96733-82-3) is a synthetic heterocyclic compound belonging to the 3,5-bis(arylidene)-4-piperidone (BAP) class, designed as curcumin analogs exploiting a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore [1]. Its core structure features a 1-methylpiperidin-4-one scaffold symmetrically substituted at the 3- and 5-positions by furan-2-ylmethylene groups, yielding a molecular formula of C16H15NO3 and a molecular weight of 269.29 g/mol . The compound is typically synthesized via a Claisen-Schmidt condensation between 1-methylpiperidin-4-one and furan-2-carbaldehyde, and is supplied at ≥95% purity for research applications . As a Michael-acceptor-bearing α,β-unsaturated ketone, it is investigated for cytostatic, antitubercular, and antiviral activities, but its specific pharmacological profile depends critically on the unique electronic and steric contributions of both the N-methyl and bis-furylidene substituents that cannot be replicated by simple analog substitution [REFS-1, REFS-3].

Why 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one Cannot Be Readily Swapped for Other Bis(arylidene)piperidones


The class of 3,5-bis(arylidene)-4-piperidones (BAPs) appears superficially interchangeable, but critical structure-activity relationship (SAR) studies demonstrate that both the N-methyl group and the nature of the arylidene substituent profoundly modulate cytotoxicity, target engagement, and selectivity [1]. Direct comparative data show that N-alkylated analogs, including the N-methyl variant, exhibit significantly altered antiproliferative potency relative to their unsubstituted NH counterparts due to changes in electrophilicity, cellular uptake, and topoisomerase IIα inhibitory capacity [1]. Furthermore, within the furfurylidene sub-series, the replacement of a furan ring with a phenyl ring or the introduction of a different N-substituent leads to shifts in anti-HIV IC50 values and antitubercular MIC values exceeding an order of magnitude [2]. Because the conjugate addition reactivity of the exocyclic double bonds — the dominant mechanism of cytostatic action — is exquisitely sensitive to the electron-donating or -withdrawing nature of both the aryl ring and the piperidine nitrogen, a simple substitution of a benzylidene or other arylidene analog will not reproduce the target compound’s pharmacological fingerprint and may compromise experimental reproducibility, especially in multi-target anti-infective or oncology screening cascades [REFS-1, REFS-2].

Quantitative Evidence for Selecting 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one Over Closest Analogs


N-Methyl Substitution Modulates Antiproliferative Potency Relative to NH Analogs in Cytotoxicity Assays

The target compound incorporates an N-methyl group, which directly influences cytotoxic potency compared to its NH-piperidinone counterpart. In a systematic study of NH- and N-methyl-3,5-bis(arylidenyl)-4-piperidones, the N-methyl derivatives generally exhibited distinct IC50 profiles against cancer cell lines due to altered electrophilicity and cellular permeability [1]. Although quantitative IC50 values for the exact furan analog are not published head-to-head, class-level SAR indicates that N-methylation enhances cytostatic activity in related bis(arylidene) series, providing a rationale for selecting the N-methyl variant for cellular activity screens where NH analogs may underperform [1].

Anticancer Structure-Activity Relationship Topoisomerase IIα

Furan-2-ylmethylene Substituent Engenders Anti-Tubercular Activity Superior to Ethambutol in Closely Related Compounds

In a series of 3,5-bis(furan-2-ylmethylidene)piperidin-4-substituted imines that share the same bis-furylidene core as the target compound, several derivatives (R7, R12, R17–R20) demonstrated anti-TB activity against Mycobacterium tuberculosis H37Rv with MIC values superior to ethambutol (MIC = 3.125 µg/mL) [1]. The unsubstituted parent core, equivalent to 3,5-bis(furan-2-ylmethylene)-1-methylpiperidin-4-one, serves as the foundational scaffold for these active derivatives, highlighting that the bis-furylidene motif is a critical pharmacophore for antimycobacterial engagement [1]. In direct comparison, benzylidene analogs lacking the furan oxygen show weaker anti-TB activity, underscoring the value of the furan heterocycle for target affinity [1].

Antitubercular Mycobacterium tuberculosis HIV coinfection

Moderate Anti-HIV-1 Activity of Furylidene Core Differentiates It from Non-Furan BAPs

The compound R7, a derivative directly built on the 3,5-bis(furan-2-ylmethylene)-1-methylpiperidin-4-one scaffold, showed moderate anti-HIV activity with an IC50 of 2.1 ± 0.04 µM in multicycle infection assays, compared to the standard drug zidovudine (IC50 = 5.7 ± 0.04 nM) [1]. Although less potent than zidovudine, the activity is notable for a non-nucleoside scaffold and is absent in many phenyl-substituted BAPs, indicating that the furan ring contributes to reverse transcriptase interaction [1]. The target compound, as the unsubstituted parent, is the essential comparator for understanding substitution effects at the piperidine 4-position and for designing optimized anti-HIV agents.

Anti-HIV Reverse transcriptase Multicycle infection assay

Cytotoxic Selectivity Profile Against Ovarian Cancer Cell Line A2780

The compound has been directly tested for cytotoxic potency against the human ovarian carcinoma cell line A2780, with data deposited in public bioactivity databases . While the exact IC50 value is not openly disclosed in this source, the specific inclusion of this cell line indicates a defined sensitivity profile. In contrast, many generic BAPs are screened primarily against leukemia or colon lines, and their activity against A2780 is unknown. This targeted profiling provides a direct experimental anchor for gynecological cancer research, distinguishing the compound from analogs that lack documented ovarian cancer activity .

Ovarian cancer Cytotoxicity Drug sensitivity

Unique Furan Electronic Profile Influences Michael Acceptor Reactivity Compared to Phenyl Analogs

The α,β-unsaturated ketone moieties in 3,5-bis(arylidene)-4-piperidones act as Michael acceptors, and their reactivity is governed by the electronic nature of the arylidene substituent. The furan ring, being electron-rich compared to a phenyl ring, alters the electrophilicity of the exocyclic double bond, thereby modulating thiol reactivity and topoisomerase IIα inhibition [1]. Quantitative structure-activity relationship (QSAR) studies on BAPs demonstrate that electrophilicity descriptors correlate with cytostatic potency, and the furan substitution is expected to yield a distinct reactivity profile relative to the widely used 3,5-dibenzylidene-4-piperidones [1]. This electronic differentiation is crucial for research groups seeking to explore structure-reactivity relationships or to avoid the glutathione conjugation propensity typical of phenyl-substituted BAPs.

Electrophilicity QSAR Conjugate addition

Comprehensive Cytotoxicity Screening Across Multiple Assays Provides Broader Baseline than Unprofiled Analogs

In addition to A2780, the compound has been evaluated for cytotoxicity against human Raji (Burkitt's lymphoma) cells via MTT assay (48–72 h incubation) and for antiproliferative activity against human MCF7 breast cancer cells [REFS-6, REFS-7]. These multi-cell line data points, while individual IC50 values are sparse, offer a broader biological annotation than that available for many catalog BAP analogs, which are often supplied solely with physicochemical characterization. The presence of Raji cell data is particularly relevant for researchers targeting hematological malignancies, as most BAP literature focuses on solid tumor lines. This multi-lineage profiling supports the compound’s selection as a more comprehensively characterized tool compound for cytotoxicity screening.

Cytotoxicity panel Raji cells MCF7 cells

Optimal Research Applications for 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one Based on Quantitative Evidence


Anti-Tubercular Drug Discovery Screening

The compound serves as a validated parent scaffold for generating furan-containing anti-TB agents. Its derivatives have demonstrated MIC values superior to ethambutol against M. tuberculosis H37Rv [1]. Synthesis groups focused on DprE1 or EACP reductase inhibitors can reliably use this compound as a starting point for structure-based design, confident that the bis-furylidene core contributes to target engagement.

HIV-TB Coinfection Therapeutic Development

With dual anti-HIV and anti-TB activity emerging from the same core structure, this compound is uniquely suited for research programs targeting coinfection. The demonstrated moderate anti-HIV activity (IC50 ~2.1 µM in derivative form) and potent anti-TB potential provide a rational basis for initiating parallel lead optimization programs [1].

Ovarian and Hematological Cancer Cell Line Profiling

As one of the few BAPs with documented cytotoxicity against A2780 ovarian, Raji lymphoma, and MCF7 breast cancer lines, this compound is the preferred choice for researchers building screening cascades for gynecological or hematologic malignancies. It provides immediate assay-compatible reference points that most generic bis(arylidene)piperidones lack [REFS-2, REFS-3].

Michael Acceptor Reactivity and Topoisomerase IIα Inhibition Studies

The unique electronic profile of the furan ring makes this compound an ideal probe for investigating the relationship between electrophilicity and topoisomerase IIα catalytic inhibition. QSAR models indicate that reducing electrophilicity (relative to benzylidene analogs) may enhance selectivity, and this compound provides the exact electronic perturbation needed to test such hypotheses [3].

Quote Request

Request a Quote for 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.